molecular formula C6H4BBrF4N2 B8536109 2-Bromophenyldiazonium tetrafluoroborate

2-Bromophenyldiazonium tetrafluoroborate

Cat. No.: B8536109
M. Wt: 270.82 g/mol
InChI Key: KYRZEMVCIURENA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromophenyldiazonium tetrafluoroborate is a useful research compound. Its molecular formula is C6H4BBrF4N2 and its molecular weight is 270.82 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H4BBrF4N2

Molecular Weight

270.82 g/mol

IUPAC Name

2-bromobenzenediazonium;tetrafluoroborate

InChI

InChI=1S/C6H4BrN2.BF4/c7-5-3-1-2-4-6(5)9-8;2-1(3,4)5/h1-4H;/q+1;-1

InChI Key

KYRZEMVCIURENA-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C(=C1)[N+]#N)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

9.5 mL of concentrated hydrochloric acid, 65 mL of pure water, and 6.0 g (35 mmol) of 2-bromoaniline were added to a 200-mL four-necked flask, and they were then dissolved by heating. The obtained solution was cooled to 0° C. Thereafter, an aqueous solution of 2.46 g (35.1 mmol) of sodium nitrite that had previously been dissolved in 7.5 mL of pure water was added dropwise thereto over approximately 10 minutes. The reaction solution that was first in a gruel-like state was converted to a light yellow transparent liquid by stirring it for 30 minutes. Subsequently, 12.5 g (59.8 mmol) of a 42-mass-% HBF4 aqueous solution was added dropwise thereto over approximately 5 minutes. As a result, light yellow crystals were immediately precipitated. The reaction solution was stirred for 30 minutes, and the crystals were then filtrated with a glass filter. The resultant was washed with 30 mL of pure water, and was then washed with a mixed solution of 8 mL of methanol and 32 mL of ether. Thereafter, the resultant was dried under a reduced pressure, so as to obtain 4.5 g of 2-bromobenzenediazonium tetrafluoroborate in the form of white crystals (yield: 48%).
Quantity
9.5 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step Two
Name
Quantity
7.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
12.5 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

9.5 mL of concentrated hydrochloric acid, 65 mL of pure water, and 6.0 g (35 mmol) of 2-bromoaniline were put into a 200 mL four-necked flask, and they were then dissolved by heating. The obtained solution was cooled to 0° C. Thereafter, an aqueous solution of 2.46 g (35.1 mmol) of sodium nitrite that had previously been dissolved in 7.5 mL of pure water was added dropwise thereto over approximately 10 minutes. The reaction solution that was first in a gruel-like state was converted to a light yellow transparent liquid by stirring for 30 minutes. Subsequently, 12.5 g (59.8 mmol) of a 42 mass % HBF4 aqueous solution was added dropwise thereto over approximately 5 minutes. As a result, light yellow crystals were immediately precipitated. The reaction solution was stirred for 30 minutes, and then the crystals were filtered through a glass filter. The resultant was washed with 30 mL of pure water, and was then washed with a mixed solution of 8 mL of methanol and 32 mL of ether. Thereafter, the resultant was dried under a reduced pressure, so as to obtain 4.5 g of 2-bromobenzenediazonium tetrafluoroborate (yield: 48%).
Quantity
9.5 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step Two
Name
Quantity
7.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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